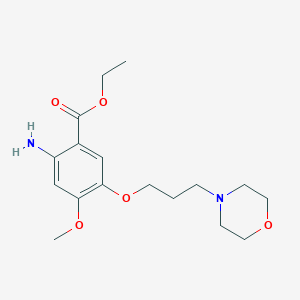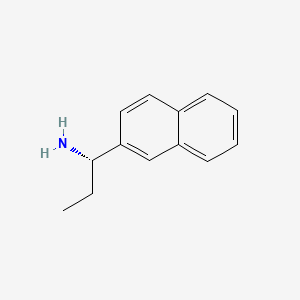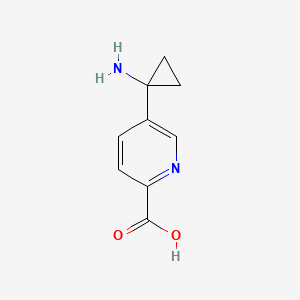
5-(1-Aminocyclopropyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminocyclopropyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with an aminocyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopropyl)picolinic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
化学反应分析
Types of Reactions
5-(1-Aminocyclopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
科学研究应用
5-(1-Aminocyclopropyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-(1-Aminocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
相似化合物的比较
Similar Compounds
Similar compounds include picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl group and other substituents .
Uniqueness
5-(1-Aminocyclopropyl)picolinic acid is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, setting it apart from other picolinic acid derivatives.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
5-(1-aminocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)6-1-2-7(8(12)13)11-5-6/h1-2,5H,3-4,10H2,(H,12,13) |
InChI 键 |
FAJYNDFGRIAMSE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CN=C(C=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


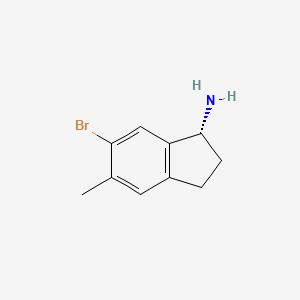
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
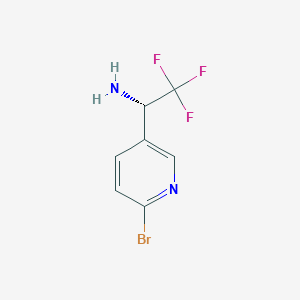
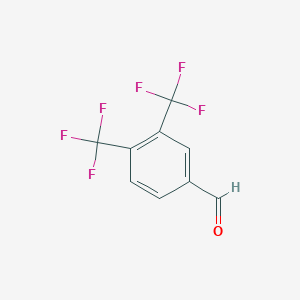
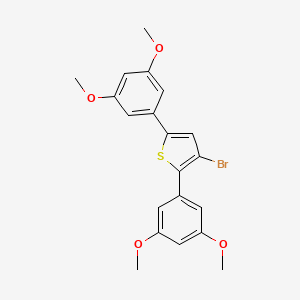


![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
